molecular formula C24H22F6N4O4 B12414546 Aak1-IN-3 (tfa)

Aak1-IN-3 (tfa)

Cat. No.: B12414546
M. Wt: 544.4 g/mol
InChI Key: ARWMHIAYTRRPLS-JPKZNVRTSA-N
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Description

Aak1-IN-3 (tfa) is a quinoline analogue that acts as an inhibitor of adaptor protein 2-associated kinase 1 (AAK1). This compound is brain-penetrant and has shown potential in the research of neuropathic pain due to its ability to inhibit AAK1 with an IC50 value of 11 nanomolar .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Aak1-IN-3 (tfa) involves the preparation of a quinoline core structure followed by functionalization to introduce the necessary substituents. The synthetic route typically includes:

    Formation of the Quinoline Core: This can be achieved through various methods such as the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.

    Functionalization: Introduction of functional groups to the quinoline core to achieve the desired inhibitory activity. This may involve reactions such as halogenation, nitration, and subsequent reduction or substitution reactions.

Industrial Production Methods

Industrial production of Aak1-IN-3 (tfa) would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for efficient heat and mass transfer, as well as the implementation of green chemistry principles to reduce the use of hazardous reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

Aak1-IN-3 (tfa) can undergo various chemical reactions, including:

    Oxidation: The quinoline core can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Nitro groups introduced during functionalization can be reduced to amines.

    Substitution: Halogenated quinoline derivatives can undergo nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin(II) chloride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the quinoline core can yield quinoline N-oxides, while reduction of nitro groups can produce aminoquinolines.

Scientific Research Applications

Aak1-IN-3 (tfa) has a wide range of scientific research applications:

    Chemistry: Used as a tool compound to study the inhibition of AAK1 and its effects on various biochemical pathways.

    Biology: Investigated for its role in modulating receptor endocytosis and its potential impact on cellular signaling pathways.

    Medicine: Explored as a potential therapeutic agent for neuropathic pain and other central nervous system disorders. .

Mechanism of Action

Aak1-IN-3 (tfa) exerts its effects by inhibiting adaptor protein 2-associated kinase 1 (AAK1). AAK1 is involved in the phosphorylation of the μ2 subunit of the adaptor protein complex 2 (AP-2), which plays a crucial role in clathrin-mediated endocytosis. By inhibiting AAK1, Aak1-IN-3 (tfa) disrupts this process, thereby affecting receptor internalization and downstream signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Aak1-IN-3 (tfa) is unique due to its high brain penetration and potent inhibitory activity against AAK1. Its ability to cross the blood-brain barrier makes it particularly valuable for research into central nervous system disorders. Additionally, its quinoline core structure provides a versatile scaffold for further chemical modifications to enhance its activity and selectivity.

Properties

Molecular Formula

C24H22F6N4O4

Molecular Weight

544.4 g/mol

IUPAC Name

2-[(1R)-1-amino-3-methylbutyl]-6-pyridin-4-ylquinoline-4-carbonitrile;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C20H20N4.2C2HF3O2/c1-13(2)9-18(22)20-11-16(12-21)17-10-15(3-4-19(17)24-20)14-5-7-23-8-6-14;2*3-2(4,5)1(6)7/h3-8,10-11,13,18H,9,22H2,1-2H3;2*(H,6,7)/t18-;;/m1../s1

InChI Key

ARWMHIAYTRRPLS-JPKZNVRTSA-N

Isomeric SMILES

CC(C)C[C@H](C1=NC2=C(C=C(C=C2)C3=CC=NC=C3)C(=C1)C#N)N.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O

Canonical SMILES

CC(C)CC(C1=NC2=C(C=C(C=C2)C3=CC=NC=C3)C(=C1)C#N)N.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O

Origin of Product

United States

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